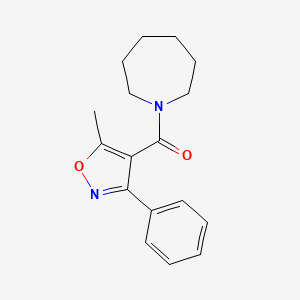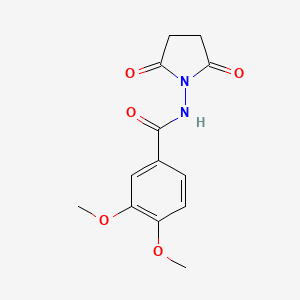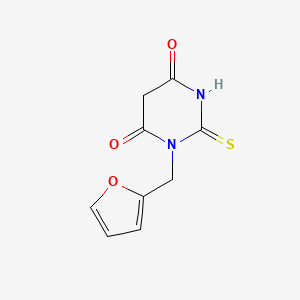![molecular formula C19H14N4O3 B5815358 methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate](/img/structure/B5815358.png)
methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidoquinazoline core, which is known for its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aminobenzoate with a pyrimidoquinazoline derivative under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoquinazoline derivatives, which can have different functional groups attached to the core structure, enhancing their potential biological activities.
Applications De Recherche Scientifique
Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have comparable biological activities.
Quinazoline Derivatives: These compounds are also known for their potential medicinal applications and structural similarities.
Uniqueness
Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate is unique due to its specific substitution pattern and the presence of both pyrimidoquinazoline and benzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
methyl 2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-26-18(25)13-7-3-5-9-15(13)20-16-10-11-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16/h2-11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNBAGVOKKQQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC3=NC4=CC=CC=C4C(=O)N3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)


![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![Methyl 2-[bis(prop-2-enyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B5815314.png)

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)

![3-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B5815341.png)
![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)
![3-(1H-1,3-BENZIMIDAZOL-2-YL)-N'~1~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE](/img/structure/B5815375.png)
